![molecular formula C10H12F3N3O4S B14153582 N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide CAS No. 434296-01-2](/img/structure/B14153582.png)
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of nitro, trifluoromethyl, and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of 2-nitro-4-(trifluoromethyl)aniline. This intermediate can be synthesized through nitration of 4-(trifluoromethyl)aniline using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
The next step involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with ethylene oxide to form N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]amine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the aniline moiety.
Applications De Recherche Scientifique
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups contribute to its binding affinity and specificity, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-nitro-4-(trifluoromethyl)aniline
- N-ethyl-2-nitro-4-(trifluoromethyl)aniline
- 4-nitro-N-(2,2,2-trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)benzamide
Uniqueness
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonamide group provides additional sites for hydrogen bonding and interaction with biological targets .
Propriétés
Numéro CAS |
434296-01-2 |
|---|---|
Formule moléculaire |
C10H12F3N3O4S |
Poids moléculaire |
327.28 g/mol |
Nom IUPAC |
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide |
InChI |
InChI=1S/C10H12F3N3O4S/c1-21(19,20)15-5-4-14-8-3-2-7(10(11,12)13)6-9(8)16(17)18/h2-3,6,14-15H,4-5H2,1H3 |
Clé InChI |
GJUVBZLRALUYRB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Solubilité |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


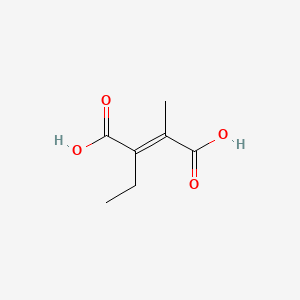
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
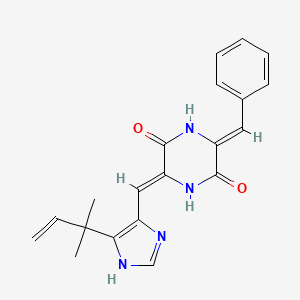

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
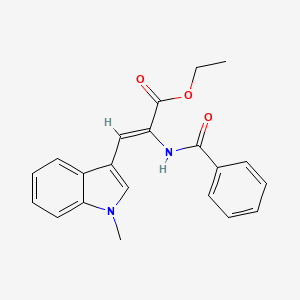
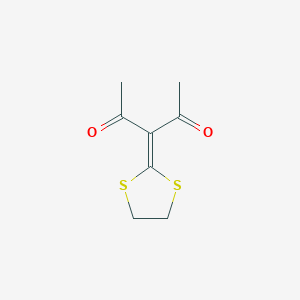
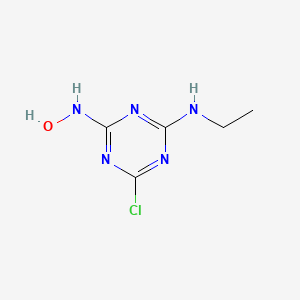
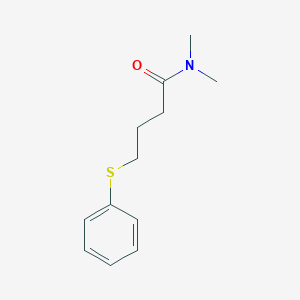
![3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14153555.png)
![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)
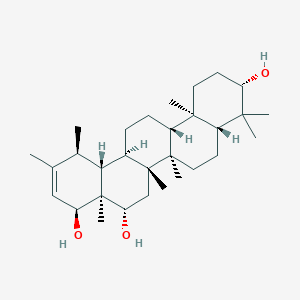
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14153564.png)
